8-Methoxyquinazoline-6-carboxylic acid

Physicochemical profiling Building block selection Medicinal chemistry

8-Methoxyquinazoline-6-carboxylic acid (CAS 2721375-02-4) is a heterocyclic aromatic compound with the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol. It belongs to the quinazoline family, featuring a fused bicyclic core (benzene + pyrimidine) with a methoxy (–OCH₃) substituent at the 8-position and a carboxylic acid (–COOH) group at the 6-position.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
Cat. No. B13937066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxyquinazoline-6-carboxylic acid
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=CN=CN=C12)C(=O)O
InChIInChI=1S/C10H8N2O3/c1-15-8-3-6(10(13)14)2-7-4-11-5-12-9(7)8/h2-5H,1H3,(H,13,14)
InChIKeyHXYWCHDOQGCHPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxyquinazoline-6-carboxylic Acid: A Positionally Defined Quinazoline Building Block for Medicinal Chemistry and Kinase-Targeted Discovery


8-Methoxyquinazoline-6-carboxylic acid (CAS 2721375-02-4) is a heterocyclic aromatic compound with the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol . It belongs to the quinazoline family, featuring a fused bicyclic core (benzene + pyrimidine) with a methoxy (–OCH₃) substituent at the 8-position and a carboxylic acid (–COOH) group at the 6-position . This specific substitution pattern distinguishes it from other quinazoline carboxylic acid positional isomers and renders it a versatile synthetic intermediate, particularly for constructing kinase inhibitor scaffolds and ENPP1-targeted immunotherapeutic agents [1].

Why Generic Quinazoline Interchange Is Not Viable: Substitution-Position Dependence of 8-Methoxyquinazoline-6-carboxylic Acid


Quinazoline derivatives cannot be regarded as interchangeable scaffolds because the position of substituents on the bicyclic core fundamentally alters both chemical reactivity and biological target engagement. Movement of the carboxylic acid from position 6 to position 4 (as in the regioisomer 8-methoxyquinazoline-4-carboxylic acid, CAS 1783653-15-5) changes the proximity of the carboxyl group to the pyrimidine nitrogen atoms, altering pKₐ, hydrogen-bonding geometry, and amide coupling efficiency in downstream derivatization . Similarly, the presence or absence of the 8-methoxy group critically influences lipophilicity (LogP = 1.34 for the target compound vs. LogP = 1.33 for the non-methoxylated quinazoline-6-carboxylic acid ) and affects π-stacking and steric interactions with biological targets, as demonstrated by structure–activity relationship (SAR) studies showing that repositioning substituents from position 8 to position 6 is detrimental to receptor binding recognition [1]. These positional effects preclude generic substitution among quinazoline carboxylic acid analogs in medicinal chemistry programs.

8-Methoxyquinazoline-6-carboxylic Acid: Quantitative Differentiation Evidence Against Closest Analogs and Positional Isomers


Physicochemical Comparison: 8-Methoxyquinazoline-6-carboxylic Acid vs. Parent Quinazoline-6-carboxylic Acid

The introduction of an 8-methoxy group onto the quinazoline-6-carboxylic acid core increases the topological polar surface area (TPSA) from 63.08 Ų (quinazoline-6-carboxylic acid) to 72.31 Ų (target compound), while the calculated LogP shifts minimally from 1.328 to 1.3366, indicating that the 8-methoxy modification enhances hydrogen-bond acceptor capacity without significantly altering overall lipophilicity . This property profile is relevant for modulating solubility and passive membrane permeability in derived drug candidates.

Physicochemical profiling Building block selection Medicinal chemistry

Positional Isomer Differentiation: 8-Methoxyquinazoline-6-carboxylic Acid vs. 8-Methoxyquinazoline-4-carboxylic Acid as Synthetic Building Blocks

The target compound (6-COOH isomer, CAS 2721375-02-4) and its 4-COOH regioisomer (CAS 1783653-15-5) share identical molecular formula (C₁₀H₈N₂O₃) and molecular weight (204.18 g/mol) but differ critically in the position of the carboxylic acid handle used for amide/ester coupling . The 4-carboxylic acid isomer positions the carboxyl group on the pyrimidine ring adjacent to the N-3 nitrogen, which increases acidity and alters coupling reactivity due to the electron-withdrawing effect of the adjacent heterocyclic nitrogens—the 4-COOH isomer has a predicted pKₐ of 4.78, whereas the target 6-COOH isomer places the carboxyl on the benzo ring where it is electronically less perturbed, enabling distinct selectivity in amidation reactions [1].

Positional isomer Synthetic intermediate Carboxylic acid reactivity

8-Methoxyquinazoline Scaffold Potency in ENPP1 Inhibition: Compound 30 Achieves Single-Digit Nanomolar IC₅₀

In a 2025 Journal of Medicinal Chemistry study, structural optimization of 8-methoxyquinazoline derivatives yielded compound 30, which exhibited an IC₅₀ of 8.05 nM against ENPP1 enzymatic activity and 1.53 nM in MDA-MB-231 breast cancer cells, with no significant inhibitory effects against hERG or a panel of 97 kinases [1]. While the reported inhibitors 3 and 6 (the starting points for optimization) served as comparators, the study specifically evaluated both 8-methoxyquinazoline and its equivalent 8-methoxy-3-cyano-quinoline series, confirming the quinazoline core's suitability for this target class [1]. In a murine CT-26 tumor model, compound 30 inhibited tumor growth and synergistically enhanced anti-PD-L1 efficacy [1].

ENPP1 inhibitor Cancer immunotherapy STING pathway Kinase selectivity

8-Methoxy Substitution Enhances Activity Against Quinolone-Resistant Gyrase Mutants Relative to Ciprofloxacin

In a comparative study of fluoroquinolone-like 2,4- and 1,3-diones, the 8-methoxy-quinazoline-2,4-dione (UING5-207) exhibited the highest activity against mutant gyrases relative to wild-type gyrase among all compounds tested [1]. Whereas ciprofloxacin showed a dramatic loss of potency against GyrA S83W mutant gyrase (IC₅₀ = 101 μM vs. wild-type IC₅₀ = 0.45 μM, a 224-fold shift), the 8-methoxy 2,4-dione maintained substantially better relative activity against mutant enzymes, with the three methoxy-substituted compounds proving more effective against GyrA S83W gyrase than against Topo IV [1][2]. Absolute MIC values for the wild-type E. coli strain were 2.5 μg/mL for the 8-methoxy 2,4-dione [2].

Antibacterial DNA gyrase Quinolone resistance Dual-targeting

8-Methoxy vs. 8-Hydroxy/8-Methyl Substitution Effect on PARP Inhibitory Activity in Quinazolinones

A systematic SAR study of 2-alkyl- and 2-aryl-substituted quinazolin-4(3H)-ones evaluated the impact of 8-position substitution on PARP inhibitory activity in permeabilized L1210 murine leukemia cells [1]. The study reported that an 8-hydroxy or 8-methyl substituent generally enhanced PARP inhibitory activity compared with an 8-methoxy group, with the 8-methylquinazolinone series achieving IC₅₀ values of 0.13–0.27 μM, representing some of the most potent PARP inhibitors reported at the time [1]. Additionally, 2-phenylquinazolinones were marginally less potent than corresponding 2-methylquinazolinones, and N3-methylation essentially abolished activity (IC₅₀ > 100 μM) [1].

PARP inhibitor DNA repair Quinazolinone Substituent effect

8-Methoxyquinazoline-6-carboxylic Acid: Evidence-Backed Research and Industrial Application Scenarios


ENPP1 Inhibitor Lead Optimization for Cancer Immunotherapy Programs

The 8-methoxyquinazoline-6-carboxylic acid scaffold is directly relevant to programs targeting ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) for cancer immunotherapy. As demonstrated by He et al. (2025), 8-methoxyquinazoline derivatives can achieve ENPP1 IC₅₀ values of 8.05 nM with clean selectivity across 97 kinases and hERG, and in vivo antitumor efficacy in the CT-26 murine model [1]. Procurement of this building block enables SAR exploration at the 6-carboxylic acid position via amide or ester coupling to introduce diverse linker-warhead combinations targeting the cGAMP-STING pathway.

Dual-Targeting Antibacterial Agent Development Against Fluoroquinolone-Resistant Pathogens

The 8-methoxyquinazoline core has been validated as a scaffold that retains inhibitory activity against quinolone-resistant DNA gyrase mutants. The 8-methoxy-quinazoline-2,4-dione exhibited the highest activity against GyrA S83W mutant gyrase relative to wild-type among tested compounds, substantially outperforming ciprofloxacin (which showed a 224-fold potency loss against this mutant) [2]. The 6-carboxylic acid handle on the target compound provides a convenient vector for introducing substituents that can modulate gyrase vs. topoisomerase IV dual-targeting selectivity, a property critical for suppressing resistance emergence [2].

Divergent Synthesis of 8-Substituted Quinazoline Libraries for Kinase and PARP Inhibitor Screening

The 8-methoxy group on the target compound serves as a versatile synthetic handle: it can be retained for lipophilicity tuning, demethylated to the 8-hydroxy analog for enhanced PARP inhibition (as 8-hydroxyquinazolinones showed superior potency, with the lead compound NU1025 achieving IC₅₀ = 0.40 μM [3]), or converted to other 8-substituted derivatives. The 6-carboxylic acid simultaneously enables parallel library synthesis via amide coupling, allowing a single building block procurement to support multiple medicinal chemistry programs across oncology (PARP, kinase) and anti-infective indications.

Positional Isomer Comparator Studies for Scaffold Hopping and Patent Strategy

The availability of both 8-methoxyquinazoline-6-carboxylic acid (this compound) and its 4-carboxylic acid regioisomer (CAS 1783653-15-5) enables systematic head-to-head comparison of the impact of the carboxyl position on target affinity, selectivity, and pharmacokinetics. This is of particular value in lead optimization programs where scaffold hopping between 6-substituted and 4-substituted quinazoline series can generate novel intellectual property while preserving target engagement, as evidenced by SAR studies showing that the position of substituents dramatically affects receptor binding recognition [4].

Quote Request

Request a Quote for 8-Methoxyquinazoline-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.